1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one

Description

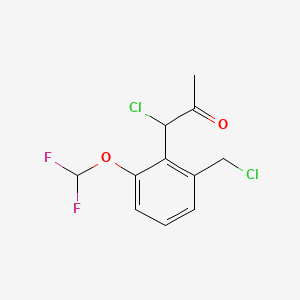

The compound 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one (hereafter referred to as Compound A) is a halogenated aromatic ketone with a molecular formula of C₁₁H₁₀Cl₂F₂O₂ and a molar mass of 283.10 g/mol. Its structure features a propan-2-one backbone substituted with a chlorine atom at the 1-position and a phenyl ring bearing a chloromethyl group at position 2 and a difluoromethoxy group at position 4.

Properties

Molecular Formula |

C11H10Cl2F2O2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

1-chloro-1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,10-11H,5H2,1H3 |

InChI Key |

JYIMJPPROVABSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1OC(F)F)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Compound A with structurally related compounds, focusing on substituents, molecular properties, and reactivity:

Reactivity and Stability

- Electrophilic Reactivity : The 1-chloro substituent in Compound A increases the electrophilicity of the ketone compared to Compound B , which lacks this group. This makes Compound A more reactive in nucleophilic additions or substitutions.

- Chloromethyl Group: The chloromethyl moiety in Compound A shares similarities with the intermediate in pantoprazole synthesis ().

- Trifluoromethyl vs. Chloromethyl : Compound B ’s trifluoromethyl group is more electron-withdrawing than Compound A ’s chloromethyl, which could stabilize the aromatic ring but reduce nucleophilic reactivity at the methyl position.

Physicochemical Properties

- Weak C–H···F interactions may contribute to crystal packing .

- Molecular Weight and Polarity: Compound A’s higher molar mass (283.10 vs.

Research Findings and Implications

- Stability Studies : Compounds with chloromethyl groups, like Compound A , exhibit instability under oxidative conditions, necessitating careful handling and storage. This contrasts with Compound B , where the trifluoromethyl group confers greater inertness .

- Applications : Compound A ’s reactivity profile suggests utility as a building block for heterocycles (e.g., benzimidazoles or pyridines), whereas Compound B ’s stability may favor use in fluorinated drug candidates.

Biological Activity

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a phenyl ring. With a molecular formula of and a molecular weight of approximately 248.65 g/mol, this compound exhibits significant biological activity due to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound primarily arises from its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter protein functions, potentially disrupting essential biological pathways. Such properties render it a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism involves the compound's ability to modify key proteins involved in bacterial metabolism.

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the inhibition of specific enzymes involved in cancer cell proliferation. The results showed that this compound significantly inhibited the activity of these enzymes, leading to reduced cell viability in treated cultures.

- Antimicrobial Efficacy : Another study evaluated the compound against multi-drug resistant bacterial strains. The findings revealed that it effectively reduced bacterial load in vitro, supporting its potential as an antimicrobial agent.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific enzymes related to cancer |

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains difluoromethoxy group; electrophilic nature | Antimicrobial, anticancer |

| 1-Chloro-1-(2-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one | Different substitution pattern | Varies; less studied |

| 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one | Additional difluoromethyl group | Potentially altered activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.